molecular formula C5H9BrO2 B150588 5-Bromovaleric acid CAS No. 2067-33-6

5-Bromovaleric acid

Cat. No.: B150588
CAS No.: 2067-33-6
M. Wt: 181.03 g/mol
InChI Key: WNXNUPJZWYOKMW-UHFFFAOYSA-N
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Description

5-Bromovaleric acid, also known as 5-bromopentanoic acid, is an organic compound with the molecular formula C5H9BrO2. It is a derivative of valeric acid, where a bromine atom is substituted at the fifth carbon of the pentanoic acid chain. This compound is a slightly yellow or brown solid with a melting point of 38-40°C . It is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromovaleric acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the bromination of valeric acid or its derivatives under controlled conditions to ensure high yield and purity. The process may include steps such as esterification, bromination, and subsequent hydrolysis to obtain the desired product .

Properties

IUPAC Name

5-bromopentanoic acid
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InChI

InChI=1S/C5H9BrO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WNXNUPJZWYOKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H9BrO2
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DSSTOX Substance ID

DTXSID2062163
Record name 5-Bromovaleric acid
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Molecular Weight

181.03 g/mol
Source PubChem
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 5-Bromovaleric acid
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Vapor Pressure

0.01 [mmHg]
Record name 5-Bromovaleric acid
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CAS No.

2067-33-6
Record name 5-Bromopentanoic acid
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Record name Pentanoic acid, 5-bromo-
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Record name 5-BROMOVALERIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 5-Bromovaleric acid used in the synthesis of water-soluble nanodiamonds?

A1: this compound plays a crucial role in functionalizing nanodiamonds to enhance their water solubility. [, , ] The process involves several steps:

  1. Salt formation and solubility enhancement: The resulting functionalized nanodiamonds, now bearing carboxylic acid groups, can be converted to their corresponding sodium salts upon treatment with sodium hydroxide. This salt formation significantly increases the water solubility of the nanodiamonds to 160 mg/L. [, ]

Q2: Can you elaborate on the use of this compound in synthesizing imidazolium-based ionic liquids?

A2: this compound serves as a key starting material in preparing a specific type of ionic liquid known as "Brønsted acidic imidazolium-typed ionic liquids". [] The synthesis involves the reaction of this compound with 1-vinylimidazole. This reaction results in the formation of a novel ionic liquid characterized by both imidazolium and carboxylic acid functionalities.

  • Enhanced acidity: The incorporation of the imidazolium ring structure into the carboxylic acid framework leads to a significant increase in the acidity of the resulting ionic liquid. This effect is attributed to the electron-withdrawing nature of the imidazolium group. []
  • Polymerization capabilities: These unique ionic liquids can be further polymerized using ethylene glycol dimethacrylate. The resulting polymers exhibit intriguing morphological features, as revealed by scanning electron microscopy. []

Q3: How does this compound contribute to the synthesis of alkylammonium zwitterionic amino acid derivatives? What characterization techniques were employed to study these derivatives?

A3: this compound acts as a reactant in the synthesis of alkylammonium zwitterionic amino acid derivatives. [] It reacts with 1,1-dimethyl-1,3-propylenediamine to produce 5-(3-dimethylammonio)propylammonio pentanoate bromide.

  • DFT Calculations: Density functional theory (DFT) calculations were performed to complement the experimental data. These calculations helped determine theoretical parameters like NMR chemical shifts and vibrational frequencies, further validating the experimental findings and offering a deeper understanding of the electronic structure and properties of the synthesized compounds. []

Q4: Beyond its use in materials science, are there applications of this compound in other fields like organic synthesis?

A4: Yes, this compound is a versatile building block in organic synthesis. For instance, it plays a key role in the diastereodivergent total synthesis of mosquito oviposition pheromone. [] In this multistep synthesis, this compound serves as the starting point for building the target molecule's carbon framework. The synthesis involves a crucial chemoenzymatic epoxidation-lactonization step that utilizes a naturally occurring fatty acid to create the core structure of the pheromone. []

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